n-Butyldi(tert-butyl)phosphonium tetrafluoroborate
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Overview
Description
n-Butyldi(tert-butyl)phosphonium tetrafluoroborate is a chemical compound with the molecular formula C12H28BF4P and a molecular weight of 290.13 g/mol . It is a phosphonium salt, which is often used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Butyldi(tert-butyl)phosphonium tetrafluoroborate typically involves the reaction of n-butylphosphine with tert-butyl chloride in the presence of a base, followed by the addition of tetrafluoroboric acid. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include tetrahydrofuran (THF) or dichloromethane.
Base: Commonly used bases include sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale reactors: To handle the increased volume of reactants.
Continuous flow systems: To ensure consistent product quality and yield.
Purification steps: Including crystallization and filtration to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
n-Butyldi(tert-butyl)phosphonium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: Where the phosphonium group can be replaced by other nucleophiles.
Oxidation Reactions: Leading to the formation of phosphine oxides.
Reduction Reactions: Where the phosphonium salt can be reduced to phosphines.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as halides or alkoxides.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include:
Phosphine oxides: From oxidation reactions.
Phosphines: From reduction reactions.
Substituted phosphonium salts: From substitution reactions.
Scientific Research Applications
n-Butyldi(tert-butyl)phosphonium tetrafluoroborate has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in catalysis, particularly in palladium-catalyzed cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Butyldi(tert-butyl)phosphonium tetrafluoroborate involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphonium group can stabilize transition states and intermediates, facilitating various chemical transformations. The molecular targets and pathways involved include:
Coordination with metal centers: Enhancing the reactivity of metal catalysts.
Stabilization of intermediates: Leading to increased reaction efficiency and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Tri-tert-butylphosphonium tetrafluoroborate
- Tri-tert-butylphosphine tetrafluoroborate
- Di-tert-butyl(butyl)phosphonium tetrafluoroborate
Uniqueness
n-Butyldi(tert-butyl)phosphonium tetrafluoroborate is unique due to its specific combination of butyl and tert-butyl groups, which provide distinct steric and electronic properties. This uniqueness makes it particularly effective in certain catalytic applications where other phosphonium salts may not perform as well .
Properties
CAS No. |
1816254-91-7 |
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Molecular Formula |
C12H28BF4P |
Molecular Weight |
290.13 g/mol |
IUPAC Name |
butyl(ditert-butyl)phosphanium;tetrafluoroborate |
InChI |
InChI=1S/C12H27P.BF4/c1-8-9-10-13(11(2,3)4)12(5,6)7;2-1(3,4)5/h8-10H2,1-7H3;/q;-1/p+1 |
InChI Key |
LRFPAUOJHILISZ-UHFFFAOYSA-O |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC[PH+](C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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